2-Butylthiophenol
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Overview
Description
2-Butylthiophenol is an organic compound with the molecular formula C10H14S. It consists of a thiophene ring substituted with a butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylthiophenol can be achieved through several methods. One common approach involves the alkylation of thiophenol with butyl halides in the presence of a base. Another method includes the use of Grignard reagents, where butyl magnesium bromide reacts with thiophenol to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions are employed to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butylthiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiophenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include butyl-substituted thiophenes, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Butylthiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butylthiophenol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The thiophene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylthiophenol: Similar in structure but with the butyl group at a different position.
2,4,6-Tri-tert-butylphenol: Contains multiple tert-butyl groups and exhibits different reactivity.
2-tert-Butylphenol: Lacks the sulfur atom, leading to different chemical properties
Uniqueness
2-Butylthiophenol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes .
Properties
Molecular Formula |
C10H14S |
---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-butylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI Key |
AXWKRUFUAGYTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1S |
Origin of Product |
United States |
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